molecular formula C10H12N2 B13987371 1,3-Dimethyl-5-aminoindole CAS No. 888216-49-7

1,3-Dimethyl-5-aminoindole

Cat. No.: B13987371
CAS No.: 888216-49-7
M. Wt: 160.22 g/mol
InChI Key: IQDKNHLHCXFWMA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-aminoindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and amino groups to the indole structure can enhance its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-aminoindole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dimethylindole with nitrobenzene in the presence of a reducing agent can yield this compound . Another method involves the use of nitrile oxide cycloaddition followed by reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-aminoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dimethyl-5-aminoindole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-aminoindole involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-aminoindole is unique due to the presence of both methyl and amino groups, which enhance its reactivity and biological activity. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

888216-49-7

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,3-dimethylindol-5-amine

InChI

InChI=1S/C10H12N2/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,11H2,1-2H3

InChI Key

IQDKNHLHCXFWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)N)C

Origin of Product

United States

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